molecular formula C7H15F2N B2640771 (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine CAS No. 2248171-75-5

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine

Cat. No.: B2640771
CAS No.: 2248171-75-5
M. Wt: 151.201
InChI Key: YVMJWMXTFGIOAA-RXMQYKEDSA-N
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Description

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a chemical compound characterized by its unique structure, which includes two fluorine atoms and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine typically involves the introduction of fluorine atoms into a pre-existing alkyl chain. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved often include the modulation of enzymatic activity or receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine: shares similarities with other fluorinated amines, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two fluorine atoms significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJWMXTFGIOAA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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